3'-Methoxybiphenyl-3-carboxylic acid

Description

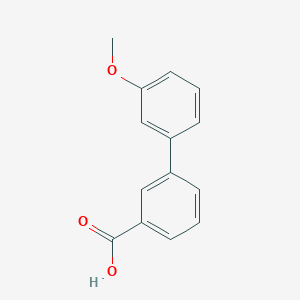

Structure

2D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVSZXZHHOWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374834 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-45-9 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Methoxy-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Methoxybiphenyl-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3'-Methoxybiphenyl-3-carboxylic acid (CAS No. 168618-45-9). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's molecular structure, physicochemical characteristics, and safety and handling protocols. A significant focus is placed on a robust, field-proven Suzuki-Miyaura coupling protocol for its synthesis, complete with a detailed mechanistic explanation and purification methodologies. Furthermore, this guide explores the compound's role as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of novel antifungal agents. All data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 3-(3-methoxyphenyl)benzoic acid, is a biphenyl derivative characterized by a carboxylic acid group and a methoxy group situated on separate phenyl rings at the meta positions.[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

The biphenyl scaffold provides a rigid, planar structure that is a common motif in pharmacologically active compounds, influencing receptor binding and pharmacokinetic properties. The carboxylic acid group offers a reactive handle for a variety of chemical transformations, such as amidation and esterification, while also increasing the molecule's polarity and potential for hydrogen bonding.[1] The methoxy group can influence the compound's solubility and metabolic stability.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [1] |

| Synonyms | 3'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid | [1] |

| CAS Number | 168618-45-9 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Monoisotopic Mass | 228.078644241 Da | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Predicted XLogP3-AA | 3.0 | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Note: Experimental data for melting point and solubility are not consistently reported in publicly available literature. Researchers should determine these properties experimentally for their specific batches.

Caption: 2D Structure of this compound.

Synthesis and Purification

The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The logical synthetic route involves the coupling of 3-halobenzoic acid with 3-methoxyphenylboronic acid. The choice of the halide on the benzoic acid moiety (iodide or bromide) can influence reaction kinetics, with aryl iodides generally being more reactive.

Diagram 1: Retrosynthetic Analysis and Forward Synthesis

Caption: Synthetic strategy for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

-

3-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, 3-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the flask. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle efficiently.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with brine to remove the inorganic salts and water-soluble impurities.

Purification Protocol: Acid-Base Extraction and Recrystallization

-

Acid-Base Extraction: a. Dissolve the crude product from the workup in an organic solvent like ethyl acetate. b. Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic product will be deprotonated and move into the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer. c. Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities. d. Acidify the aqueous layer with 1M HCl until the product precipitates out. e. Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallization: a. Dissolve the filtered solid in a minimal amount of a hot solvent system, such as aqueous ethanol or a mixture of ethyl acetate and hexanes. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration and dry under vacuum.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted or are typical for a compound with this structure.

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 6.8-8.2 ppm. A singlet for the methoxy group protons around 3.8 ppm. A broad singlet for the carboxylic acid proton, typically >10 ppm. |

| ¹³C NMR | Signals for aromatic carbons between 110-145 ppm. A signal for the methoxy carbon around 55 ppm. A signal for the carboxylic acid carbonyl carbon >165 ppm. |

| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-O stretches for the ether and carboxylic acid between 1200-1300 cm⁻¹. C-H stretches from the aromatic rings and methoxy group. |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 227.07. |

Applications in Drug Discovery and Development

Biphenyl carboxylic acids are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anti-inflammatory, antihypertensive, and anticancer agents.[1]

Intermediate for Antifungal Agents

This compound is a valuable intermediate in the synthesis of novel antifungal agents.[2] It is particularly noted for its use in the preparation of pyridinylhydrazide derivatives. The general synthetic approach involves the activation of the carboxylic acid group, followed by condensation with a suitable hydrazine derivative.

Diagram 2: Role in Antifungal Synthesis

Caption: Synthetic pathway to antifungal candidates.

The resulting pyridinylhydrazide derivatives, which incorporate the 3'-methoxybiphenyl moiety, have shown promise as antifungal agents. While specific mechanistic details for these exact derivatives are proprietary or still under investigation, many antifungal compounds work by disrupting the fungal cell membrane or inhibiting key enzymes essential for fungal growth. The biphenyl structure can facilitate membrane interaction, while the overall molecular shape and electronic properties are crucial for binding to the target enzyme's active site.

Safety and Handling

Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its utility as a precursor for pharmacologically active compounds, particularly in the antifungal domain, is of significant interest. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, purification, and safe handling, empowering researchers to leverage this compound in their drug discovery and development endeavors.

References

3'-Methoxybiphenyl-3-carboxylic acid: A Comprehensive Technical Guide

<

An In-depth Examination of its Structure, Synthesis, and Significance in Modern Chemistry

Introduction

Biphenyl derivatives form a cornerstone of modern medicinal chemistry and materials science, valued for their versatile applications. Among these, 3'-Methoxybiphenyl-3-carboxylic acid emerges as a compound of significant interest. Its structure, featuring a biphenyl scaffold functionalized with both a methoxy and a carboxylic acid group, provides a unique combination of properties that make it a valuable building block in the synthesis of more complex molecules.

The carboxylic acid functional group is particularly crucial in the biochemistry of living systems and plays a pivotal role in drug design.[1] This guide offers a detailed exploration of this compound, from its precise chemical identity to its synthesis and potential applications, tailored for researchers, scientists, and professionals in drug development.

PART 1: IUPAC Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is paramount for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-(3-methoxyphenyl)benzoic acid .[2] However, it is also commonly referred to as 3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid .[2]

Structural Breakdown:

The core of the molecule is a biphenyl system, which consists of two benzene rings linked by a single carbon-carbon bond. The numbering of the carbon atoms in the biphenyl scaffold is crucial for defining the positions of the substituents. One phenyl ring is designated as the primary ring and is numbered 1 to 6. The second phenyl ring is numbered 1' to 6', starting from the carbon atom attached to the primary ring.

In the case of this compound:

-

A carboxylic acid group (-COOH) is attached to the 3rd position of the primary phenyl ring.

-

A methoxy group (-OCH3) is attached to the 3rd position of the second phenyl ring (denoted as 3').

This specific arrangement of functional groups influences the molecule's electronic properties, reactivity, and spatial conformation.

Chemical Structure:

References

Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid from precursors

An In-depth Technical Guide to the Synthesis of 3'-Methoxybiphenyl-3-carboxylic acid

Introduction

This compound is a valuable biphenyl derivative, a structural motif frequently encountered in medicinal chemistry, materials science, and fine chemical synthesis.[1][2][3][4] Its synthesis is a critical step in the development of more complex molecules, including antifungal agents.[4] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on palladium-catalyzed cross-coupling reactions, which represent the most efficient and versatile methodologies to date.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to explore the mechanistic underpinnings of each synthetic choice, offering a rationale for precursor selection, reaction conditions, and safety protocols. The primary focus will be on the Suzuki-Miyaura and Stille cross-coupling reactions, supplemented by a discussion of alternative routes for a complete synthetic perspective.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes under mild conditions.[5][6] We will explore the two most prominent methods: the Suzuki-Miyaura coupling and the Stille coupling.

Part 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction, or Suzuki coupling, is a powerful method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[7][8] Its advantages include the use of relatively non-toxic and environmentally benign boronic acids and mild reaction conditions, making it a preferred method in both academic and industrial settings.[8]

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[5][9] Understanding this cycle is key to optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[8][9]

-

Transmetalation: The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the R² group and facilitating the transfer.[8][10]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biphenyl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of this compound, two primary disconnection pathways exist:

-

Route A: Coupling of (3-carboxyphenyl)boronic acid with 3-bromoanisole.

-

Route B: Coupling of 3-bromobenzoic acid with (3-methoxyphenyl)boronic acid.

Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. Route B is frequently employed and will be detailed below. The presence of the carboxylic acid functional group is well-tolerated in Suzuki couplings.[6]

This protocol is a representative procedure adapted from established methods for synthesizing biphenyl carboxylic acids.[11][12][13]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), (3-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add a deoxygenated solvent mixture, such as 1,4-dioxane/water (e.g., a 4:1 ratio), via syringe.[7] The mixture should be stirred to form a suspension.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq), to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.[7][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and acidify the aqueous layer with 2M HCl until the pH is ~2-3. The product should precipitate out of the solution.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.[7]

| Parameter | Condition | Rationale / Reference |

| Aryl Halide | 3-Bromobenzoic Acid | Commercially available, reactive coupling partner. |

| Boronic Acid | (3-Methoxyphenyl)boronic acid | Stable, less toxic organoboron reagent.[8] |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common, effective catalyst. Ligands like PCy₃ can improve efficiency for some substrates.[10] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[7][14] |

| Solvent | Dioxane/H₂O, DME/H₂O, Toluene | Aqueous solvent mixtures are common and effective.[7][13] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle.[7] |

| Typical Yield | >90% | High yields are achievable under optimized conditions.[11][12] |

Part 2: The Stille Coupling Approach

The Stille reaction is another powerful palladium-catalyzed C-C bond formation, coupling an organostannane (organotin) reagent with an organic halide or triflate.[15][16] A key advantage of the Stille coupling is its remarkable tolerance for a wide array of functional groups, as organostannanes are stable to air and moisture and do not require activation by a base.[17][18] However, the primary drawback is the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and purification.[16][19]

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling and involves the same three fundamental steps.[15][16]

-

Oxidative Addition: A Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium complex, displacing the tin-halide byproduct. This is often the rate-determining step.[20]

-

Reductive Elimination: The Pd(II) intermediate eliminates the final product (R¹-R²) and regenerates the Pd(0) catalyst.[15][17]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Similar to the Suzuki approach, the synthesis can proceed by coupling either 3-bromobenzoic acid with (3-methoxyphenyl)tri-n-butylstannane or (3-carboxyphenyl)tri-n-butylstannane with 3-bromoanisole.

A general protocol would resemble the Suzuki reaction in terms of setup and inert atmosphere requirements but would not require a base. The key difference lies in the work-up, where removal of toxic tin byproducts (e.g., Bu₃SnBr) is critical. This is often achieved by washing the reaction mixture with an aqueous potassium fluoride (KF) solution, which precipitates the tin as insoluble fluorides, or through careful column chromatography.[16][21]

Part 3: Alternative Synthetic Routes

While cross-coupling reactions are dominant, other classical methods can be adapted to synthesize the target molecule, typically in a multi-step fashion.

Grignard Reagent Carboxylation

This strategy involves forming the C-C biphenyl bond first, followed by the introduction of the carboxylic acid group.

-

Biphenyl Core Synthesis: Synthesize 3-bromo-3'-methoxybiphenyl via a Suzuki or Stille coupling between 1,3-dibromobenzene and (3-methoxyphenyl)boronic acid (or stannane).

-

Grignard Formation: Convert the resulting 3-bromo-3'-methoxybiphenyl into a Grignard reagent (R-MgBr) by reacting it with magnesium metal in an anhydrous ether solvent.[22]

-

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the Grignard reagent solution. The highly nucleophilic Grignard reagent attacks the CO₂, forming a magnesium carboxylate salt.[23]

-

Protonation: Acidic work-up (e.g., with HCl) protonates the carboxylate to yield the final carboxylic acid product.[23]

This route is robust but requires strict anhydrous conditions for the Grignard reaction and is incompatible with acidic functional groups on the starting halide, necessitating a "build-then-functionalize" approach.[22][23]

Caption: Workflow for synthesis via Grignard reagent carboxylation.

Safety and Handling of Organometallic Compounds

Many reagents used in these syntheses, particularly organostannanes and Grignard reagents, are hazardous and require stringent safety protocols.[24][25]

-

Inert Atmosphere: Organometallic reagents like Grignards can be pyrophoric and react violently with water and air.[24] All reactions involving them must be conducted under an inert atmosphere (argon or nitrogen) using oven-dried glassware and anhydrous solvents (Schlenk line or glovebox techniques).[26][27]

-

Toxicity: Organostannanes are highly toxic.[16] All manipulations should be performed in a certified chemical fume hood.[28]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[26][28]

-

Waste Disposal: Tin-containing waste is hazardous and must be segregated and disposed of according to institutional guidelines. Quenching procedures should be performed carefully.[27]

Product Purification and Characterization

Regardless of the synthetic route, the final product requires purification and characterization to confirm its identity and purity.

-

Purification: Common methods include:

-

Recrystallization: An effective method for obtaining highly pure crystalline solids.

-

Column Chromatography: Used to separate the product from catalysts, byproducts, and unreacted starting materials.[7]

-

Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into a basic aqueous solution (e.g., NaHCO₃), washing away neutral impurities, followed by re-acidification to recover the product.

-

-

Characterization: The identity of this compound is confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1][3] |

| Molecular Weight | 228.24 g/mol | [1] |

| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [1] |

| CAS Number | 168618-45-9 | [1][3] |

Conclusion

The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice for most applications, offering high yields, excellent functional group tolerance, and the significant advantage of using non-toxic, stable organoboron reagents.[6][8] While the Stille coupling provides similar versatility, the inherent toxicity of organostannanes makes it a less desirable option unless specific functional group incompatibilities with boronic acids are encountered.[19] Alternative methods, such as those involving Grignard reagents, are viable but generally more circuitous. The selection of a specific synthetic route should be guided by precursor availability, scalability, and, most importantly, safety considerations.

References

- 1. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3'-methoxy-biphenyl-3-carboxylic acid (C14H12O3) [pubchemlite.lcsb.uni.lu]

- 3. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]

- 4. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]

- 5. mt.com [mt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. Stille Coupling | NROChemistry [nrochemistry.com]

- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 18. Chemicals [chemicals.thermofisher.cn]

- 19. Stille Coupling [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. web.mnstate.edu [web.mnstate.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. artscimedia.case.edu [artscimedia.case.edu]

- 25. ORGANOMETALLIC COMPOUND, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. benchchem.com [benchchem.com]

- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 28. solubilityofthings.com [solubilityofthings.com]

Physical and chemical properties of 3'-Methoxybiphenyl-3-carboxylic acid

This guide provides a comprehensive overview of the physical and chemical properties of 3'-Methoxybiphenyl-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectral signatures, and practical laboratory protocols.

Introduction and Structural Elucidation

This compound, with the IUPAC name 3-(3-methoxyphenyl)benzoic acid, is a biphenyl derivative featuring a carboxylic acid group and a methoxy group on separate phenyl rings at the meta positions. This substitution pattern imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. The carboxylic acid moiety offers a handle for forming salts, esters, and amides, while the methoxy group can influence solubility and metabolic stability.

The biphenyl scaffold itself is a privileged structure in drug discovery, known to interact with a variety of biological targets. The specific arrangement of the functional groups in this compound makes it a valuable building block in the synthesis of more complex molecules, including potential antifungal agents.

Key Identifiers:

-

IUPAC Name: 3-(3-methoxyphenyl)benzoic acid[1]

-

CAS Number: 168618-45-9[1]

-

Molecular Formula: C₁₄H₁₂O₃[1]

-

Molecular Weight: 228.24 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | No experimental data available. For the related isomer, 4'-Methoxybiphenyl-3-carboxylic acid, the melting point is 202-203 °C. | N/A |

| Boiling Point | 417.3 ± 28.0 °C (Predicted) | [2] |

| pKa | 4.11 ± 0.10 (Predicted) | [2] |

| LogP (XlogP3) | 3.0 (Predicted) | PubChem |

| Solubility | No specific data for this isomer. A related compound, 3-methoxybenzoic acid, is soluble in 95% ethanol, water, and methanol. For recrystallization, common solvent systems for biphenyl carboxylic acids include ethanol/water, and ethyl acetate/hexanes. | N/A |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a complete set of experimental spectra for this compound is not publicly available, we can predict the expected features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons between 7.0 and 8.5 ppm. The methoxy group will present as a sharp singlet around 3.8 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display 14 distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm region. The carbon of the methoxy group will be around 55 ppm. The aromatic carbons will appear in the range of 110-145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-O stretching from the methoxy group and the carboxylic acid, appearing in the 1200-1300 cm⁻¹ region.

-

C-H stretching from the aromatic rings and the methoxy group, typically just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

High-resolution mass spectrometry should confirm the molecular formula C₁₄H₁₂O₃ with a monoisotopic mass of 228.07864 g/mol [1]. The fragmentation pattern in electron ionization (EI) would likely involve the loss of the methoxy group, the carboxylic acid group, and potentially cleavage of the biphenyl bond.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the methoxy group.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (with amines, often requiring activation with reagents like DCC or EDC), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

-

Methoxy Group: The methoxy group is generally stable but can be cleaved to the corresponding phenol using strong acids like HBr.

-

Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing functional groups.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.

Below is a representative protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromobenzoic acid

-

3-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Suzuki-Miyaura cross-coupling workflow.

Purification and Analysis

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a crystalline solid of high purity.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through celite to remove the charcoal.

-

Allow the solution to cool slowly to room temperature.

-

For maximum crystal recovery, place the flask in an ice bath or refrigerate.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

Workflow for Recrystallization:

Caption: General recrystallization workflow.

Applications in Drug Development

Biphenyl carboxylic acids are a well-established class of compounds in medicinal chemistry. This compound serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Notably, it has been used as a reagent in the preparation of pyridinylhydrazide derivatives which have shown promise as antifungal agents[2]. The carboxylic acid group can act as a bioisostere for other functional groups or provide a key interaction point with biological targets.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile building block with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset is not yet widely available, its properties can be reasonably predicted, and its synthesis and purification can be achieved through standard laboratory techniques. This guide provides a solid foundation for researchers to work with this compound and explore its applications further.

References

An In-depth Technical Guide to 3'-Methoxybiphenyl-3-carboxylic acid (CAS: 168618-45-9): Properties, Synthesis, and Applications in Medicinal Chemistry

This document provides a comprehensive technical overview of 3'-Methoxybiphenyl-3-carboxylic acid, a key organic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic data to offer insights into its synthesis, characterization, and strategic application, particularly in the development of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the biphenyl class of compounds, which are prevalent scaffolds in materials science and medicinal chemistry. The molecule's structure, featuring a biphenyl core with methoxy and carboxylic acid functional groups, imparts a unique combination of rigidity and functionality. This makes it a valuable building block for creating complex molecular architectures.

The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or salt formation, which is critical for modulating solubility and creating derivatives for structure-activity relationship (SAR) studies. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the final compound.

Table 1: Key Identifiers and Physicochemical Data

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 168618-45-9 | [1][2][3][4] |

| IUPAC Name | 3-(3-methoxyphenyl)benzoic acid | [3][5] |

| Molecular Formula | C₁₄H₁₂O₃ | [2][5][6] |

| Molecular Weight | 228.24 g/mol | [5][6] |

| Purity (Typical) | ≥95% | [2][4][7] |

| Physical State | Solid | [8] |

| Storage | Store long-term in a cool, dry place under an inert atmosphere. |[4][7][8] |

Expert Insight: Proper storage is critical to prevent potential dimerization of the carboxylic acid or slow degradation via oxidative or moisture-driven pathways. Storing under an inert gas like argon or nitrogen is best practice for long-term stability.

Protocol for Analytical Characterization and Quality Control

Verifying the identity and purity of a starting material is a foundational principle of trustworthy research. For a researcher receiving or synthesizing this compound, the following protocol outlines a self-validating system for quality control.

Step-by-Step QC Protocol:

-

Visual Inspection: The compound should be a solid, typically off-white to light yellow. Note any discoloration or heterogeneity.

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

Causality: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to observe the exchangeable acidic proton.

-

Expected Signals:

-

~13.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).

-

~8.2-7.2 ppm (m, 8H): A complex multiplet region for the eight aromatic protons on the two phenyl rings. The specific splitting patterns will depend on the coupling constants between adjacent protons.

-

~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

-

-

Mass Spectrometry (ESI-):

-

Causality: Electrospray Ionization in negative mode (ESI-) is ideal for detecting the deprotonated molecule.

-

Expected Ion: [M-H]⁻ at m/z ≈ 227.07.

-

-

Purity Assessment (HPLC):

-

Method: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the carboxylic acid for better peak shape).

-

Detection: UV at 254 nm.

-

Trustworthiness: This method provides a quantitative measure of purity and can detect any starting materials or byproducts from the synthesis. A purity of >95% is typically required for drug discovery applications.[4][7]

-

Synthesis and Reaction Chemistry

The most efficient and industry-standard method for constructing the biphenyl core of this molecule is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction offers high yields, functional group tolerance, and readily available starting materials.

Caption: Figure 1: Proposed Suzuki-Miyaura coupling synthesis.

Protocol for Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing this compound.

Materials:

-

3-Iodobenzoic acid

-

3-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-iodobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add toluene and water in a 4:1 ratio to create a biphasic system. The base is dissolved in the aqueous layer, while the organic components are in the toluene.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq) to the flask. The mixture will typically turn yellow.

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 4-12 hours.

-

Monitoring: Track the reaction's progress by taking small aliquots from the organic layer and analyzing them via Thin Layer Chromatography (TLC), looking for the consumption of the 3-iodobenzoic acid starting material.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Carefully acidify the aqueous layer with 2M HCl to a pH of ~2. This protonates the carboxylate salt, making the product soluble in the organic layer.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the final product.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as an organic intermediate in the synthesis of more complex molecules.[2] Its most notable documented application is as a key reagent in the preparation of pyridinylhydrazide derivatives, which have been investigated as potential antifungal agents.[1]

In this context, the carboxylic acid moiety is activated and then reacted with a hydrazine derivative to form a hydrazide bond, a common linkage in pharmaceutical compounds. The biphenyl scaffold serves to correctly orient the pharmacophoric elements for interaction with a biological target.

Caption: Figure 2: Role in a typical drug discovery workflow.

Safety, Handling, and Procurement

As with any laboratory chemical, proper handling of this compound is essential for user safety. The compound is classified as hazardous.

Table 2: GHS Hazard Summary

| GHS Statement | Description | Source(s) |

|---|---|---|

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [5][7] |

| H315 | Causes skin irritation. | [5][7] |

| H319 | Causes serious eye irritation. | [5][7] |

| H335 | May cause respiratory irritation. |[5][7] |

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or powder.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using a dust-minimizing method and place it in a sealed container for disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

This compound is intended for research and development use only and must be handled by technically qualified individuals.[4] It is available from a variety of commercial suppliers of fine chemicals.

Conclusion

This compound (CAS: 168618-45-9) is a well-defined and versatile chemical building block. Its biphenyl scaffold, combined with strategically placed methoxy and carboxylic acid functional groups, makes it a valuable precursor for the synthesis of complex organic molecules. Its demonstrated use in the development of antifungal agents highlights its potential in medicinal chemistry. The synthetic and analytical protocols outlined in this guide provide researchers with a reliable framework for its synthesis, validation, and application, ensuring the integrity and reproducibility of their scientific endeavors.

References

- 1. 3'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 168618-45-9 [chemicalbook.com]

- 2. 3'-Methoxy-biphenyl-3-carboxylic acid, CasNo.168618-45-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 168618-45-9 this compound AKSci 3563CH [aksci.com]

- 5. 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3'-Methoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]

- 7. aksci.com [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Biphenyl Carboxylic Acids: A Comprehensive Technical Guide to Their Potential Biological Activities

Foreword

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in medicinal chemistry.[1][2] Its inherent structural rigidity and capacity for functionalization have made it a cornerstone in the design of a multitude of therapeutic agents.[3] When coupled with a carboxylic acid moiety, a functional group known to enhance polarity and bioavailability, the resulting biphenyl carboxylic acids emerge as a class of compounds with a remarkably broad and potent spectrum of biological activities.[1][4] This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of biphenyl carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthetic strategies, key biological activities, mechanisms of action, and the experimental protocols necessary to evaluate their therapeutic promise.

The Biphenyl Carboxylic Acid Scaffold: A Synthetic Overview

The synthesis of biphenyl carboxylic acids is pivotal to exploring their biological potential, with the Suzuki-Miyaura cross-coupling reaction being a predominant and versatile method.[1][4] This palladium-catalyzed reaction efficiently couples an aryl halide with an arylboronic acid, providing a robust route to the biphenyl core.

Generalized Suzuki-Miyaura Coupling Protocol

A common synthetic approach involves the coupling of a bromo-substituted benzoic acid derivative with a substituted phenylboronic acid.[1][5]

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve the bromo-substituted benzoic acid (1 equivalent) and the desired substituted phenylboronic acid (1-1.2 equivalents) in a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1]

-

Base Addition: Add a base, typically potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), to the mixture (2-3 equivalents).[1][5]

-

Catalyst Introduction: Introduce a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or a Pd/C catalyst (0.02-0.1 equivalents).[1][5]

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 100°C for a period of 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biphenyl carboxylic acid.[1]

Causality in Experimental Choices:

-

Catalyst: The choice of palladium catalyst and ligands can significantly influence reaction yield and purity. Pd(PPh3)4 is a common choice for its effectiveness in a wide range of Suzuki couplings.[1][5]

-

Solvent System: The use of a biphasic solvent system like dioxane/water or methanol/water is crucial for dissolving both the organic reactants and the inorganic base, facilitating the reaction.[5]

-

Base: The base is essential for the activation of the boronic acid and for neutralizing the acid generated during the catalytic cycle.

Anticancer Activity: A Prominent Therapeutic Avenue

Biphenyl carboxylic acids have demonstrated significant potential as anticancer agents, with activities documented against various cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Cytotoxicity Against Breast Cancer Cell Lines

Several studies have highlighted the efficacy of biphenyl carboxylic acid derivatives against human breast cancer cell lines, such as MCF-7 and MDA-MB-231.[1][4]

Data Presentation: In Vitro Anticancer Activity

| Compound ID | Target Cell Line | IC50 (µM) | Standard | Reference |

| 3j (benzyloxy derivative) | MCF-7 | 9.92 ± 0.97 | Tamoxifen | [1] |

| 3j (benzyloxy derivative) | MDA-MB-231 | 9.54 ± 0.85 | Tamoxifen | [1] |

| 3a (unsubstituted) | MCF-7 | 10.14 ± 2.05 | Tamoxifen | [1] |

| 3a (unsubstituted) | MDA-MB-231 | 10.78 ± 2.58 | Tamoxifen | [1] |

Mechanism of Action: Cdk4 Inhibition and Tubulin Polymerization

A notable example is the biphenyl-4-carboxylic acid derivative, CA224, which exhibits a dual mechanism of action. It acts as a specific inhibitor of cyclin-dependent kinase 4 (Cdk4), leading to cell cycle arrest at the G0/G1 phase.[6] Additionally, CA224 inhibits tubulin polymerization, causing a blockage at the G2/M phase of the cell cycle.[6]

Signaling Pathway: CA224-Induced Cell Cycle Arrest

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3'-Methoxybiphenyl-3-carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxybiphenyl-3-carboxylic acid is a biphenyl derivative with potential as a scaffold in medicinal chemistry. While its synthesis is documented, its biological activity and mechanism of action remain largely unexplored. This guide presents a comprehensive, multi-pronged strategy for the systematic investigation of this compound's mechanism of action. We will delve into a structured, hypothesis-driven approach, beginning with in silico predictions and progressing through in vitro target identification and validation, cellular pathway analysis, and finally, recommendations for in vivo efficacy evaluation. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of this compound and its analogs.

Introduction: The Biphenyl Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The biphenyl moiety is a common feature in a number of approved drugs and clinical candidates, valued for its rigid, yet tunable, structure that can effectively orient functional groups for optimal target engagement. The addition of a carboxylic acid group often imparts improved solubility and the potential for critical ionic interactions with biological targets.[1] The methoxy group can influence metabolic stability and receptor binding.

While some biphenyl carboxylic acids are known for their anti-inflammatory and anticancer properties, the specific biological role of this compound has not been elucidated.[1] This guide, therefore, takes a foundational approach: to build a mechanistic understanding from the ground up.

Phase I: Target Agnostic Screening and In Silico Target Prediction

The initial phase of our investigation is designed to cast a wide net, identifying potential biological activities without preconceived bias, while simultaneously using computational methods to generate testable hypotheses.

Broad-Spectrum Phenotypic Screening

A high-throughput phenotypic screen is the first logical step to identify any potential therapeutic areas. This involves testing the compound across a diverse panel of cell lines and assays.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Panel Selection: Utilize a panel of at least 60 human cancer cell lines (e.g., the NCI-60 panel) and representative cell lines for other disease areas such as inflammation (e.g., macrophages), and metabolic disorders (e.g., hepatocytes).

-

Assay Method: Employ a robust cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to measure ATP levels as an indicator of cell health.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to obtain a range of concentrations from 100 µM to 1 nM.

-

Cell Treatment: Seed cells in 384-well plates and allow them to adhere overnight. Treat cells with the compound concentration gradient and incubate for 72 hours.

-

Data Analysis: Measure luminescence and normalize the data to vehicle-treated controls. Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Data Presentation: Phenotypic Screening Results

| Cell Line | Tissue of Origin | GI50 (µM) |

| MCF-7 | Breast Cancer | Data |

| A549 | Lung Cancer | Data |

| HCT116 | Colon Cancer | Data |

| RAW 264.7 | Macrophage | Data |

| HepG2 | Hepatocellular Carcinoma | Data |

| ... | ... | ... |

In Silico Target Prediction and Molecular Docking

Computational methods can provide initial hypotheses about potential molecular targets, guiding our subsequent experimental work.

Workflow for In Silico Analysis

-

Target Prediction: Utilize target prediction software (e.g., SwissTargetPrediction, SuperPred) to generate a ranked list of potential protein targets based on the 2D structure of this compound.

-

Molecular Docking: For the top-ranked predicted targets, perform molecular docking studies using software such as AutoDock Vina or Schrödinger's Glide. This will predict the binding mode and estimate the binding affinity of the compound to the target protein.

-

Structural Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. The carboxylic acid and methoxy groups are of particular interest.

Phase II: Target Identification and Validation

Based on the outcomes of Phase I, this phase focuses on identifying the specific molecular target(s) of this compound and validating this interaction.

Affinity-Based Target Identification

If a sufficiently potent biological activity is observed, affinity chromatography is a powerful technique for isolating the binding partners of a small molecule from a complex protein lysate.

Experimental Protocol: Affinity Chromatography

-

Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a total protein lysate from a cell line that showed high sensitivity to the compound in the phenotypic screen.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. Wash away non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins by competing with an excess of free this compound.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a technique used to verify that a compound binds to its target in a cellular context. The principle is that a protein becomes more thermally stable upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein identified in the affinity pulldown.

-

Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

Phase III: Mechanistic Pathway Elucidation

Once a direct molecular target is validated, the next step is to understand the downstream consequences of this interaction on cellular signaling pathways.

Proposed Signaling Pathway Analysis

Let us hypothesize that our initial screens suggest an anti-inflammatory effect and that we have identified a key kinase in an inflammatory pathway as a direct target. The following diagram illustrates a hypothetical signaling cascade that we would then need to investigate.

Caption: Hypothetical signaling pathway for this compound.

Investigating Downstream Effects

To validate the proposed pathway, a series of experiments are necessary.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages) and stimulate the inflammatory pathway with a known agonist (e.g., LPS). Treat the cells with varying concentrations of this compound.

-

Protein Extraction: Lyse the cells at different time points and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target kinase and downstream signaling proteins.

-

Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities. A decrease in the phosphorylation of downstream proteins would confirm the inhibitory effect of the compound.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By progressing from broad phenotypic screening and in silico analysis to specific target identification, validation, and pathway analysis, researchers can build a comprehensive understanding of this compound's biological function. Positive outcomes from this research plan would provide a strong rationale for lead optimization and subsequent preclinical and clinical development. The methodologies described herein are not only applicable to the topic compound but can also serve as a general framework for the mechanism of action studies of other novel small molecules.

References

The Discovery and History of Substituted Biphenyl Carboxylic Acids: From Anti-inflammatories to Cardiovascular Blockbusters

An In-depth Technical Guide:

Abstract

The substituted biphenyl carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, representing a remarkable journey of rational drug design and serendipitous discovery. This technical guide provides an in-depth exploration of this versatile chemical motif, tracing its evolution from early applications as non-steroidal anti-inflammatory drugs (NSAIDs) to its rise as the foundational structure for the multi-billion dollar class of Angiotensin II Receptor Blockers (ARBs). We will dissect the key historical milestones, delve into the pivotal synthetic methodologies that enabled their creation, and analyze the intricate structure-activity relationships that govern their therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the authoritative grounding required for future innovation.

Part 1: Foundational Discoveries and Early Applications

The biphenyl framework, consisting of two interconnected benzene rings, is a privileged structure in organic chemistry due to its rigidity and ability to present substituents in a defined three-dimensional space.[1] While early synthetic methods like the Ullmann reaction existed, the true potential of this scaffold in drug discovery was unlocked with the advent of more versatile techniques.[2]

The Emergence of Biphenyl-based NSAIDs

The initial therapeutic success for substituted biphenyl carboxylic acids came from the field of anti-inflammatory drugs. The carboxylic acid functional group is crucial in drug design, often enhancing polarity and bioavailability.[3] When appended to a biphenyl structure, it gave rise to a new class of potent NSAIDs.

-

Fenbufen: Classified as a biphenyl and a 4-oxo monocarboxylic acid, Fenbufen was developed for treating inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3]

-

Flurbiprofen and Diflunisal: These compounds are direct derivatives of biphenyl carboxylic acid and function as non-steroidal anti-inflammatory drugs with analgesic and antipyretic properties.[3] Their mechanism, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins that mediate pain and inflammation.

These early examples established the biphenyl carboxylic acid moiety as a pharmacologically relevant scaffold, paving the way for its exploration in other therapeutic areas.

Part 2: The Angiotensin II Receptor Blockers (ARBs) - A Paradigm Shift in Cardiovascular Medicine

The most significant chapter in the history of substituted biphenyl carboxylic acids began with the targeting of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.

The Target: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that plays a central role in maintaining cardiovascular homeostasis. Its over-activation is a key contributor to hypertension and related diseases. The primary effector of this system is Angiotensin II (Ang II), an octapeptide with potent vasoconstrictive properties.[4] Ang II exerts its effects by binding to two main receptor subtypes: AT1 and AT2.[5] The majority of the pathological effects of Ang II—including vasoconstriction, aldosterone secretion, sodium retention, and cell proliferation—are mediated through the AT1 receptor.[5][6] Therefore, blocking this receptor became a major therapeutic goal.

DOT Code for RAAS Pathway Diagram

The RAAS Pathway and Points of Pharmacological Intervention.

The Breakthrough: Discovery of Losartan

Initial attempts to block the RAAS focused on peptide-based antagonists of Ang II, such as saralasin.[7] However, these molecules suffered from poor oral bioavailability and partial agonist activity, limiting their clinical utility.[8]

The turning point came in the 1980s from a rational drug design program at DuPont. Researchers sought a small, orally active molecule that could mimic the key binding features of Ang II without being a peptide. This led to the discovery of Losartan , the first-in-class non-peptide AT1 receptor antagonist.[7] A critical innovation in Losartan's structure was the use of a biphenyl scaffold to correctly position the key functional groups. Furthermore, a tetrazole ring was employed as a bioisostere for the carboxylic acid group, offering greater metabolic stability and similar acidic properties, a feature that became a hallmark of many subsequent "sartans".[9] Losartan's approval in 1995 marked the birth of the ARB class of drugs.[7]

The "Sartan" Family: Evolution and Structure-Activity Relationships

The success of Losartan spurred the development of an entire family of ARBs, each with unique pharmacokinetic profiles.[7] While all share the core principle of blocking the AT1 receptor, modifications to the biphenyl scaffold and its substituents led to differences in potency, bioavailability, and duration of action.

-

Losartan: The prototype, which is partially metabolized to a more potent carboxylic acid metabolite, EXP3174.[5]

-

Valsartan: A nonheterocyclic ARB where the imidazole ring of losartan is replaced by an acylated amino acid.[7]

-

Candesartan & Olmesartan: Administered as ester prodrugs to improve oral bioavailability.[5][7]

-

Irbesartan: Identified as having additional beneficial effects, potentially as a ligand for PPAR-γ.[10]

-

Telmisartan: Notable for having the longest elimination half-life, around 24 hours.[5][7]

The key structure-activity relationship (SAR) insight was that the biphenyl structure acts as a rigid scaffold to present an acidic group (carboxylic acid or tetrazole) and a lipophilic side chain in a spatial orientation that effectively blocks the Ang II binding pocket on the AT1 receptor.

| Drug | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (hours) |

| Losartan | ~33%[5] | >98%[5] | 2 (Losartan), 6-9 (EXP3174)[5] |

| Valsartan | ~25%[5] | ~95%[5] | ~6[5] |

| Irbesartan | 60-80%[5] | ~99%[5] | 11-15[5] |

| Candesartan | ~15% (as prodrug)[5] | >99%[5] | ~9[5] |

| Telmisartan | 42-58% | >99.5%[5] | ~24[5] |

| Olmesartan | ~26% (as prodrug)[5] | >99%[5] | 13[5] |

| Table 1: Comparative Pharmacokinetic Properties of Common ARBs. |

Part 3: Synthetic Methodologies: Building the Core Scaffold

The widespread development and manufacturing of substituted biphenyl carboxylic acids were made possible by significant advances in synthetic organic chemistry, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction has become the preeminent method for constructing the C-C bond between the two aryl rings of the biphenyl core.[1][3] This reaction involves the coupling of an aryl halide or triflate with an aryl boronic acid (or its ester) in the presence of a palladium catalyst and a base.[11] Its popularity stems from its high tolerance for a wide variety of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of starting materials.

DOT Code for Suzuki Coupling Catalytic Cycle

The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid via Suzuki Coupling

The following protocol is a representative example for the synthesis of a substituted biphenyl carboxylic acid, adapted from literature procedures.[3]

Objective: To synthesize 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid.

Materials:

-

1-(4-bromophenyl)cyclopropane-1-carboxylic acid (Starting Material 1)

-

Phenylboronic acid (Starting Material 2)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Potassium Carbonate (K₂CO₃) (Base)

-

1,4-Dioxane (Solvent)

-

Deionized Water (Solvent)

-

Ethyl Acetate (EtOAc) (for extraction)

-

Hydrochloric Acid (HCl), 1M (for acidification)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq), phenylboronic acid (1.0 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-18 hours).[3]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Wash the aqueous phase with ethyl acetate (2x) to remove non-acidic impurities (like triphenylphosphine oxide). Discard the organic layers.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate as a solid.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

-

Purification:

-

Combine the final organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure biphenyl carboxylic acid derivative.[3]

-

Part 4: Emerging Applications and Future Directions

While the ARBs remain the most prominent application, the substituted biphenyl carboxylic acid scaffold continues to be explored in other therapeutic areas. Recent research has demonstrated its potential in:

-

Oncology: A library of small molecule biphenyl carboxylic acids has been synthesized and screened for in vitro anticancer activity against breast cancer cell lines, with some compounds showing potent activity.[3]

-

Peripheral Pain: Derivatives are being investigated as peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors, which can produce profound pain relief without the central side effects of typical cannabinoid agonists.[12]

The enduring legacy of this scaffold lies in its synthetic accessibility and its proven ability to serve as a template for designing highly specific ligands. Future research will undoubtedly uncover new protein targets and therapeutic applications for this versatile and historically significant chemical structure.

Conclusion

The journey of substituted biphenyl carboxylic acids is a testament to the power of medicinal chemistry. From their modest beginnings as anti-inflammatory agents to their pivotal role in creating the life-saving ARB class of cardiovascular drugs, this scaffold has repeatedly proven its value. The story is one of continuous innovation, from the initial discovery of a useful pharmacophore to the development of sophisticated synthetic methods like the Suzuki-Miyaura coupling that enabled its widespread application. For drug development professionals, the history of this compound class serves as a powerful case study in rational drug design, highlighting how a deep understanding of pathophysiology, coupled with synthetic ingenuity, can lead to transformative medicines.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 7. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 3'-Methoxybiphenyl-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3'-Methoxybiphenyl-3-carboxylic acid

This compound (C₁₄H₁₂O₃, Molar Mass: 228.24 g/mol ) is a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] The biphenyl scaffold is a common motif in pharmacologically active compounds, and the specific substitution pattern of a methoxy and a carboxylic acid group imparts distinct physicochemical properties that influence molecular interactions, solubility, and metabolic stability.[3][4]

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized molecules like this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in established principles and comparative data from related structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of biphenyl derivatives.

Below is the chemical structure of the target compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy